Methyltetrazine-amino-PEG2-amine Methyltetrazine-amino-PEG2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810630
InChI: InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24)
SMILES:
Molecular Formula: C17H24N6O3
Molecular Weight: 360.4 g/mol

Methyltetrazine-amino-PEG2-amine

CAS No.:

Cat. No.: VC18810630

Molecular Formula: C17H24N6O3

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Methyltetrazine-amino-PEG2-amine -

Specification

Molecular Formula C17H24N6O3
Molecular Weight 360.4 g/mol
IUPAC Name 3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
Standard InChI InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24)
Standard InChI Key WLHKQCVGPIDMFZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN

Introduction

Chemical Structure and Molecular Properties

Methyltetrazine-amino-PEG2-amine (C₁₇H₂₄N₆O₃) has a molecular weight of 360.4 g/mol . The IUPAC name, 3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide, reflects its three core components:

  • Methyltetrazine moiety: A six-membered aromatic ring with four nitrogen atoms and a methyl substituent, enabling inverse electron-demand Diels-Alder (IEDDA) reactions.

  • PEG2 spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance.

  • Primary amine: A reactive group for coupling with carboxylic acids, activated esters, or carbonyl compounds .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₆O₃
Molecular Weight360.4 g/mol
Purity>95% (HPLC)
SolubilityDMSO, MeOH, aqueous buffers
Storage Conditions-20°C, desiccated

The methyl group on the tetrazine ring significantly improves stability compared to unsubstituted tetrazines, reducing degradation during storage or reaction .

Synthesis and Purification

The synthesis of methyltetrazine-amino-PEG2-amine involves multi-step organic reactions:

  • Tetrazine Formation: The methyltetrazine core is synthesized via cycloaddition of nitriles with hydrazine derivatives, followed by methylation .

  • PEG Spacer Incorporation: A two-unit PEG chain is attached using carbodiimide coupling, ensuring a defined spacer length .

  • Amine Functionalization: The terminal amine is introduced through nucleophilic substitution or reductive amination .

Purification is typically achieved via high-performance liquid chromatography (HPLC) to isolate the product with >95% purity . Advanced techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural integrity .

Applications in Bioconjugation and Drug Delivery

Click Chemistry for Biomolecule Labeling

The methyltetrazine group undergoes rapid IEDDA reactions with strained dienophiles (e.g., trans-cyclooctenes or norbornenes) at rates exceeding 1,000 M⁻¹s⁻¹ . This enables:

  • Site-Specific Protein Modification: Conjugation to antibodies or enzymes without disrupting functional domains .

  • Pretargeted Radioimaging: Tetrazine-ligand reactions with radiolabeled dienophiles enhance tumor targeting in vivo .

Amine-Driven Conjugation

The primary amine reacts with:

  • NHS Esters: Forming stable amide bonds for peptide-drug conjugates .

  • Carbonyl Groups: Schiff base formation for pH-sensitive drug release systems .

Table 2: Comparative Reactivity of Tetrazine Derivatives

CompoundReaction Rate (k, M⁻¹s⁻¹)Stability (Half-Life)
Methyltetrazine-PEG2-amine1,200 ± 150>6 months at -20°C
Unsubstituted Tetrazine300 ± 50<1 month at -20°C
Data synthesized from .

Stability and Pharmacokinetic Advantages

The methyltetrazine group’s electron-donating properties reduce susceptibility to hydrolysis, allowing long-term storage in aqueous buffers . In vivo studies demonstrate:

  • Extended Circulation Time: PEG2 spacer minimizes renal clearance, enhancing bioavailability .

  • Reduced Immunogenicity: PEGylation shields the compound from immune recognition .

Recent Research Advancements

Targeted Cancer Therapies

Methyltetrazine-amino-PEG2-amine has been used to construct antibody-drug conjugates (ADCs) with monomethyl auristatin E (MMAE). The PEG spacer optimizes drug-to-antibody ratios (DARs), improving tumor penetration .

Multimodal Imaging Probes

Researchers functionalized this linker with near-infrared (NIR) fluorophores and radionuclides (e.g., ⁶⁸Ga, ¹¹¹In) for simultaneous PET/fluorescence imaging .

Hydrogel Fabrication

Crosslinking via tetrazine-amine reactions produces biocompatible hydrogels for 3D cell culture and controlled drug release .

Challenges and Future Directions

While methyltetrazine-amino-PEG2-amine offers versatility, challenges remain:

  • Cost of Synthesis: Multi-step synthesis increases production costs .

  • PEG Immunogenicity: Long-term use may trigger anti-PEG antibodies .

Future work aims to:

  • Develop greener synthetic routes using flow chemistry .

  • Engineer PEG alternatives (e.g., polysarcosine) to mitigate immunogenicity .

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